"synthesis of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate"
"synthesis of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate"
An In-Depth Technical Guide on the Synthesis of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate
Executive Summary
The 3-azabicyclo[3.1.1]heptane scaffold is a high-value, conformationally restricted bioisostere of piperidine and a saturated mimetic of meta-substituted benzenes. Its rigid bicyclic architecture offers precise vector orientation for substituents, making it a critical tool in "escape from flatland" strategies in modern drug discovery.
This guide details the synthesis of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate , a versatile building block where the nitrogen is protected (Boc) and the carbon skeleton bears a carboxylate handle at the 6-position (the unique methano-bridge). The protocol is grounded in the scalable methodology developed by Enamine Ltd. , utilizing a diastereoselective Strecker reaction and intramolecular imide formation to construct the strained [3.1.1] core.
Part 1: Strategic Retrosynthetic Analysis
The synthesis hinges on the construction of the strained bicyclic system from a functionalized cyclobutane precursor. The topological challenge lies in bridging the 1,3-positions of a cyclobutane ring with a nitrogen-containing linker.
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Target: Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate.[1][2][3][4]
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Core Disconnection: Scission of the C2–N3 and C4–N3 bonds.
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Key Intermediate: A 1,3-difunctionalized cyclobutane (specifically, a
-amino acid derivative capable of cyclization). -
Starting Material: Methyl 3-oxocyclobutanecarboxylate . This commercially available reagent provides the pre-formed cyclobutane ring and the ester functionality required for the final product.
Retrosynthesis Diagram
Caption: Retrosynthetic logic flow from the target scaffold back to the cyclobutane precursor.
Part 2: Detailed Synthetic Protocol
This protocol is adapted from the multigram-scale synthesis reported by Lysenko et al. (Enamine Ltd.), optimized for reproducibility and safety.
Phase 1: Functionalization of the Cyclobutane Core
Objective: Introduce the nitrogen atom and the second carbon anchor point onto the cyclobutane ring via a Strecker reaction.
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Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 equiv), Benzylamine (1.05 equiv), Trimethylsilyl cyanide (TMSCN, 2.0 equiv), Methanol (MeOH).
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Protocol:
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Dissolve methyl 3-oxocyclobutanecarboxylate in MeOH (10 vol) at 0 °C.
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Add benzylamine dropwise. Stir for 30 min to form the imine in situ.
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Cool to -10 °C and add TMSCN dropwise (Caution: HCN equivalent).
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Allow the mixture to warm to room temperature and stir for 12–16 hours.
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Mechanistic Insight: The reaction proceeds via the iminium ion. The cyanide addition is diastereoselective, predominantly favoring the trans-isomer (kinetic control), but the thermodynamic cis-isomer (required for cyclization) is accessible via equilibration or specific conditions.
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Workup: Quench with saturated NaHCO3, extract with DCM, and concentrate. The resulting amino-nitrile is often used directly or purified by crystallization.
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Phase 2: Hydrolysis and Cyclization (The "Imide" Strategy)
Objective: Convert the nitrile to an amide/acid and cyclize to form the bicyclic skeleton.
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Reagents: Conc. H2SO4, TFA (Trifluoroacetic acid), then Potassium tert-butoxide (t-BuOK).
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Protocol:
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Hydrolysis: Treat the amino-nitrile with conc. H2SO4 in TFA at 0–20 °C. This selectively hydrolyzes the nitrile to the amide without saponifying the methyl ester (crucial for maintaining the 6-carboxylate handle).
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Cyclization: Dissolve the resulting amino-amide intermediate in THF. Add t-BuOK (2.5 equiv).
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Reflux for 2–4 hours.[5] The base promotes the nucleophilic attack of the amide nitrogen onto the ester (or activated acid) at the C1 position.
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Outcome: Formation of 3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione-6-carboxylate .
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Note: The numbering here places the carboxylate at position 6 (the 1-atom bridge), assuming the starting material was the 3-oxo-1-carboxylate and the bridging occurred between C1 and C3.
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Phase 3: Reduction and Protection
Objective: Reduce the imide carbonyls to methylene groups and swap the protecting group to Boc.
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Reagents: Borane-dimethyl sulfide complex (BH3·SMe2), MeOH, HCl, Boc2O.
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Protocol:
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Reduction: Dissolve the dione in anhydrous THF. Add BH3·SMe2 (excess, ~4-5 equiv) cautiously at 0 °C. Reflux for 4–6 hours to ensure complete reduction of both lactam carbonyls to amines.
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Quench: Carefully add MeOH to destroy excess borane. Reflux with dilute HCl to break the amine-borane complex.
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Debenzylation (Optional/Concurrent): The benzyl group can be removed via hydrogenolysis (H2, Pd/C) at this stage. However, if the target is the N-Boc compound, it is often more efficient to:
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Isolate the secondary amine (after debenzylation).
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React with Di-tert-butyl dicarbonate (Boc2O) and TEA in DCM.
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Purification: Silica gel chromatography (Hexane/EtOAc) yields the pure Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate .
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Part 3: Data Presentation & Characterization
Key Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| CAS Number | 1363380-75-9 |
NMR Signature (Expected)
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1H NMR (400 MHz, CDCl3):
- 1.45 (s, 9H, Boc-tBu).
- 3.68 (s, 3H, COOMe).
- 3.40–3.60 (m, 4H, N-CH2 bridge protons).
- 2.60–2.80 (m, 2H, Bridgehead H1/H5).
- 1.80–2.20 (m, Bridge H6/H7 protons).
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Diagnostic Feature: The "W-coupling" often observed in rigid [3.1.1] systems between the bridgehead protons and the bridge protons.
Part 4: Process Chemistry & Safety Considerations
Critical Control Points
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Cyanide Handling: The Strecker reaction uses TMSCN, which can release HCN upon hydrolysis. All operations must be performed in a well-ventilated fume hood with HCN detectors. Waste streams must be treated with bleach (hypochlorite) before disposal.
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Borane Reduction: The reduction of the imide releases hydrogen gas and is highly exothermic. Quenching with methanol produces trimethyl borate and hydrogen; this must be done slowly to prevent pressure buildup.
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Stereocontrol: The cis-relationship between the amino and carboxylic groups on the cyclobutane ring is essential for cyclization. If the trans-isomer dominates the Strecker step, an equilibration step (heating with base) may be required prior to cyclization.
Workflow Diagram
Caption: Sequential workflow for the synthesis of the 3-azabicyclo[3.1.1]heptane scaffold.
References
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Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. Source: Lysenko, V., et al. (Enamine Ltd.), ChemRxiv, 2024. Context: Primary reference for the cyclobutane-to-azabicyclo[3.1.1]heptane cyclization strategy. URL:[Link]
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Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations. Source:Journal of the American Chemical Society, 2024. Context: Alternative routes to [3.1.1] systems via bicyclo[1.1.0]butanes.[6] URL:[Link]
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3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres. Source:The Journal of Organic Chemistry, 2024. Context: Comparative analysis of the 6-aza vs. 3-aza isomeric scaffolds. URL:[Link]
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PubChem Compound Summary: 3-Azabicyclo[3.1.1]heptane. Source: National Center for Biotechnology Information. Context: Chemical property data and identifiers for the core scaffold.[7] URL:[Link]
Sources
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- 2. Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate 97% | CAS: 1363380-75-9 | AChemBlock [try.achemblock.com]
- 3. Custom Organic Synthesis,Where to Buy Chemical Building Blocks - Chemenu [german.chemenu.com]
- 4. Organic Chemistry 91 page [m.chemicalbook.com]
- 5. US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di-bicyclo-[3.1.1] and [2.2.1]heptenyl ketones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
